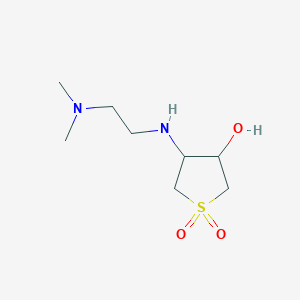

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol (DMAT) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in the synthesis of organic molecules, the development of new drugs, and the study of biological systems.

Scientific Research Applications

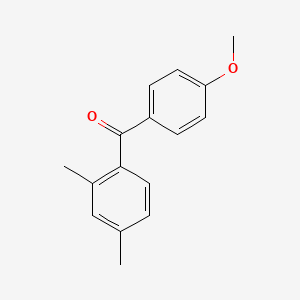

Cytotoxic and Topoisomerase II Inhibitory Activity :

- A study by Gomez-Monterrey et al. (2011) explored derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, including compounds structurally similar to the chemical . These derivatives exhibited potent cytotoxicity in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II, which is crucial for DNA replication and cell division. This highlights their potential in cancer therapy (Gomez-Monterrey et al., 2011).

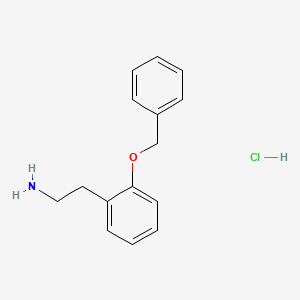

Antiproliferative Activity :

- Ghorab et al. (2013) synthesized a series of thiophene derivatives, including compounds similar to the query chemical, which showed significant antiproliferative activity, particularly against breast and colon cancer cell lines. This suggests their potential as chemotherapeutic agents (Ghorab et al., 2013).

Antibacterial and Antifungal Activities :

- Vasu et al. (2003) reported on two thiophene-3-carboxamide derivatives, including structural analogs of the queried compound, demonstrating antibacterial and antifungal activities. These findings suggest their application in developing new antimicrobial agents (Vasu et al., 2003).

Bioactivity of Enaminone Complexes :

- Jeragh and Elassar (2015) synthesized enaminones structurally related to the query compound and evaluated their bioactivity against various bacteria and fungi. This research contributes to the understanding of the antimicrobial properties of these compounds (Jeragh & Elassar, 2015).

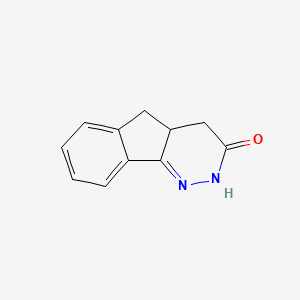

Electropolymerization and Non-Aggregation in Silicon Naphthalocyanines :

- Bıyıklıoğlu and Alp (2017) synthesized silicon naphthalocyanines with electropolymerizable units structurally similar to the compound . These compounds exhibited non-aggregation behavior and were studied for their electrochemical properties (Bıyıklıoğlu & Alp, 2017).

Fluorescence Sensing of Heavy Metal Ions and Amino Acids :

- Guo et al. (2015) developed a polythiophene derivative, similar to the query compound, for fluorescent sensing of heavy metals and amino acids. This work underscores the potential use of such compounds in environmental and biological sensing applications (Guo et al., 2015).

Synthesis and Characterization of Dinuclear Pd(II) Complexes :

- Siedle and Kersting (2006) studied dinuclear palladium thiophenolate complexes involving derivatives similar to the query chemical. These complexes were characterized for potential applications in coordination chemistry (Siedle & Kersting, 2006).

properties

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-10(2)4-3-9-7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDWXLQBRUHJRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CS(=O)(=O)CC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146845 |

Source

|

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol | |

CAS RN |

347364-76-5 |

Source

|

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)